molecular formula C12H7ClN2 B580526 5-(3-Chlorophenyl)nicotinonitrile CAS No. 1266996-42-2

5-(3-Chlorophenyl)nicotinonitrile

Cat. No.: B580526
CAS No.: 1266996-42-2
M. Wt: 214.652
InChI Key: UETXUPWQVBULAO-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a 3-chlorophenyl group attached to the 5-position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)nicotinonitrile can be achieved through a multi-step process. One common method involves the Dimroth rearrangement, which is a three-component reaction involving chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction typically proceeds under mild conditions and yields the desired nicotinonitrile derivatives in fair to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chlorophenyl)nicotinonitrile is unique due to its specific structural features, such as the presence of a 3-chlorophenyl group and a nicotinonitrile core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(3-chlorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETXUPWQVBULAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744971
Record name 5-(3-Chlorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266996-42-2
Record name 5-(3-Chlorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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